molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Cat. No.: B142225
CAS No.: 5763-61-1
M. Wt: 167.2 g/mol
InChI Key: DIVNUTGTTIRPQA-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzylamine, also known as Veratrylamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of two methoxy groups attached to a benzylamine structure. This compound is commonly used in various chemical and biochemical applications due to its unique properties.

Scientific Research Applications

3,4-Dimethoxybenzylamine has a wide range of applications in scientific research:

Safety and Hazards

3,4-Dimethoxybenzylamine is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper found discusses the spectrofluorimetric determination of 5-hydroxyindoles with benzylamine or this compound as a selective fluorogenic reagent . The method developed in this paper allows for the sensitive and selective determination of 5-hydroxyindoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 3,4-dimethoxybenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Comparison with Similar Compounds

    2,4-Dimethoxybenzylamine: Similar structure but with methoxy groups at different positions.

    3,5-Dimethoxybenzylamine: Another isomer with methoxy groups at the 3 and 5 positions.

    4-Methoxybenzylamine: Contains only one methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNUTGTTIRPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206292
Record name 3,4-Dimethoxybenzylamine
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5763-61-1
Record name Veratrylamine
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Record name 3,4-Dimethoxybenzylamine
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Record name Veratrylamine
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Record name 3,4-Dimethoxybenzylamine
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Record name 3,4-dimethoxybenzylamine
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Record name 3,4-DIMETHOXYBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the main applications of 3,4-Dimethoxybenzylamine in analytical chemistry?

A1: this compound has shown promise as a pre-column fluorescence derivatization reagent for analyzing specific biomolecules. For example, it can be used in spectrofluorimetric methods to determine 5-hydroxyindoles like serotonin. [, ] This application leverages its ability to react with 5-hydroxyindoles in a weakly alkaline solution containing potassium hexacyanoferrate(III) and dimethyl sulphoxide. This reaction forms highly fluorescent compounds detectable at low concentrations. []

Q2: Can you describe a successful synthesis route for this compound?

A2: Two primary routes have been explored for synthesizing this compound:

  • Route I (from Vanillin): This route involves methylation of vanillin, followed by oxidation and reduction using Raney Nickel (Al/Ni Alloy). [] This method has shown good yields (81.7%) and is considered suitable for industrial production. []
  • Route II (from 3,4-Dimethoxybenzoic acid): This method utilizes 3,4-Dimethoxybenzoic acid as the starting material. The synthesis proceeds through chlorination, amidation, and finally, reduction using borohydride potassium. []

Q3: Has this compound been used in the total synthesis of any natural products?

A3: Yes, this compound has proven valuable in the total synthesis of alkaloids. Specifically, it has been employed in the synthesis of (±)-oxocrinine and (±)-oxomaritidine. [] The synthesis involves anodic oxidation of N-(4-methoxyphenethyl)-3,4-dimethoxybenzylamine (for (±)-oxomaritidine) followed by hydrolysis. []

Q4: Are there any studies investigating the potential pharmacological activity of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for its pharmacological properties, researchers have explored the pharmacological potential of its derivatives. Specifically, substituted N-benzylpiperidines and 3,4-dimethoxybenzylamines have been investigated as potential synthetic uterotonics. [, ]

Q5: Beyond its use in alkaloid synthesis, are there other applications of this compound in organic synthesis?

A5: Yes, this compound serves as a versatile building block in peptide chemistry. It plays a crucial role in synthesizing new peptide chelating systems. One notable example is its use in creating Tricatechol Peptide based on L-Glutamyl-3,4-dimethoxybenzylamine. [, ]

Q6: What spectroscopic techniques are commonly employed for characterizing this compound?

A6: Researchers commonly use Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the structure and purity of synthesized this compound. []

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